molecular formula C20H14BrFN2 B3247222 1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole CAS No. 1809161-44-1

1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole

Cat. No.: B3247222
CAS No.: 1809161-44-1
M. Wt: 381.2 g/mol
InChI Key: SLXORLYGKHZZTQ-UHFFFAOYSA-N
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Description

1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole (CAS Number: 1809161-44-1) is a high-purity indazole derivative supplied for advanced chemical and pharmacological research. This compound features a benzyl group at the 1-position and a 4-bromophenyl substituent at the 3-position of the indazole scaffold, a core structure recognized for its significant versatility in medicinal chemistry . The inclusion of fluorine and bromine atoms provides distinct electronic properties and potential for further functionalization via cross-coupling reactions, making it a valuable intermediate for synthesizing more complex molecules . The indazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities. Research indicates that indazole-based compounds demonstrate notable biological properties, including potential as antitumor agents, kinase inhibitors, and anti-inflammatory compounds . Several indazole derivatives, such as Pazopanib and Niraparib, are already established as FDA-approved therapeutics, primarily in oncology, highlighting the high research value of this chemical class . This specific compound is intended for use as a key building block in the synthesis of novel bioactive molecules, for target identification studies, and for structure-activity relationship (SAR) investigations in early-stage drug development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it is for use by qualified professionals in controlled laboratory environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(4-bromophenyl)-7-fluoroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN2/c21-16-11-9-15(10-12-16)19-17-7-4-8-18(22)20(17)24(23-19)13-14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXORLYGKHZZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3F)C(=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195038
Record name 1H-Indazole, 3-(4-bromophenyl)-7-fluoro-1-(phenylmethyl)-
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Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-44-1
Record name 1H-Indazole, 3-(4-bromophenyl)-7-fluoro-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-(4-bromophenyl)-7-fluoro-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 7 Fluoro 3 4 Bromophenyl 1h Indazole

Retrosynthetic Analysis of the Indazole Core

The retrosynthetic analysis of 1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole begins with the deconstruction of the target molecule into simpler, more readily available starting materials. ias.ac.in The key structural feature is the 1,3,7-trisubstituted 1H-indazole core.

A primary disconnection strategy targets the N1-benzyl bond, suggesting an N-alkylation of a 7-fluoro-3-(4-bromophenyl)-1H-indazole intermediate. This is a common and often late-stage functionalization in indazole synthesis. beilstein-journals.org

Further disconnection of the 3-(4-bromophenyl) group from the indazole ring points to a C-C bond formation. This could be achieved through various cross-coupling reactions or by incorporating the 4-bromophenyl moiety into one of the precursors before the indazole ring formation.

The core 7-fluoro-1H-indazole scaffold can be retrosynthetically cleaved through several established pathways for indazole synthesis. nih.gov A common approach involves the formation of the N-N bond, leading back to a suitably substituted 2-amino-benzophenone derivative. An alternative disconnection across the N1-C7a and C3-N2 bonds suggests a [3+2] cycloaddition reaction between a diazo compound and an aryne. organic-chemistry.org

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect 1 (N1-C_benzyl): 7-fluoro-3-(4-bromophenyl)-1H-indazole and benzyl (B1604629) bromide.

Disconnect 2 (Indazole Ring Formation): A substituted 2-aminobenzophenone (B122507) or a related precursor, which can undergo cyclization to form the indazole ring. For instance, a 2-amino-3-fluorobenzophenone bearing a 4-bromobenzoyl group.

This analytical approach provides a logical framework for designing and evaluating potential synthetic routes.

Development of Novel Synthetic Routes to the 1H-Indazole Scaffold

The synthesis of the 1H-indazole scaffold is a well-established area of organic chemistry, with ongoing research focused on developing more efficient and versatile methods. nih.gov

Exploration of Cyclization Reactions for Indazole Formation

Several cyclization strategies can be envisioned for the construction of the 7-fluoro-3-(4-bromophenyl)-1H-indazole intermediate.

One of the most common methods involves the intramolecular cyclization of ortho-substituted aryl hydrazones. researchgate.net In the context of the target molecule, this would involve the reaction of a 2-amino-3-fluorobenzophenone with hydrazine (B178648) to form a hydrazone, which then undergoes cyclization.

Another powerful method is the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.org This approach could involve the in-situ generation of a fluorinated aryne, which then reacts with a diazo compound derived from 4-bromobenzaldehyde (B125591).

Palladium-catalyzed intramolecular C-H amination of hydrazones has also emerged as a robust method for indazole synthesis. nih.gov This would involve the synthesis of a suitable hydrazone precursor derived from a fluorinated aromatic ketone.

The table below summarizes some potential cyclization reactions:

Reaction Type Precursors Key Features Reference
Hydrazone Cyclization2-amino-3-fluorobenzophenone derivative and hydrazineTraditional and widely used method. researchgate.net
[3+2] CycloadditionFluorinated aryne and a diazo compoundHigh efficiency and good functional group tolerance. organic-chemistry.org
Pd-catalyzed C-H AminationSubstituted aryl hydrazoneDirect C-H functionalization for ring closure. nih.gov

Functionalization Strategies for Fluorine and Bromine Incorporation

The introduction of fluorine and bromine atoms into the target molecule requires careful strategic planning. These halogens can either be incorporated into the starting materials or introduced at a later stage of the synthesis.

Fluorine Incorporation: The 7-fluoro substituent is best introduced by starting with a fluorinated precursor, such as 2-fluoro-6-methylaniline (B1315733) or a related compound. guidechem.com Direct fluorination of the indazole ring at the 7-position is challenging and often leads to a mixture of isomers.

Bromine Incorporation: The 4-bromophenyl group at the 3-position can be introduced in several ways. One approach is to use 4-bromobenzaldehyde or a derivative as a starting material in the construction of the indazole ring. Alternatively, direct bromination of a 3-phenyl-1H-indazole precursor at the para-position of the phenyl ring is a feasible strategy. Direct bromination of the indazole core at the C3 position is also a known transformation, often utilizing reagents like N-bromosuccinimide (NBS) or dibromohydantoin. nih.govchim.it

Optimization of Reaction Conditions for High Yield and Purity of this compound

The final step in the synthesis, the N-benzylation of 7-fluoro-3-(4-bromophenyl)-1H-indazole, requires careful optimization to ensure high yield and regioselectivity, as alkylation can occur at either the N1 or N2 position. beilstein-journals.org

Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the alkylating agent. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically favors N1 alkylation. beilstein-journals.org

Below is a hypothetical optimization table for the N-benzylation step:

Entry Base Solvent Temperature (°C) Yield of N1-isomer (%) Yield of N2-isomer (%)
1K2CO3Acetonitrile806525
2Cs2CO3DMF608015
3NaHTHF2595<5
4t-BuOKDioxane507020

These data suggest that sodium hydride in THF at room temperature provides the highest yield and regioselectivity for the desired N1-benzylated product. Further optimization would involve fine-tuning the stoichiometry of the reagents and the reaction time.

Mechanistic Investigations of Key Synthetic Transformations

The mechanisms of the key reactions involved in the synthesis of this compound are crucial for understanding and optimizing the synthetic process.

For the cyclization of hydrazones to form the indazole ring, the mechanism is generally believed to proceed through an intramolecular nucleophilic attack of the amino group onto the imine carbon, followed by elimination of water and aromatization.

In the case of metal-catalyzed C-H amination reactions, the mechanism is more complex and can involve oxidative addition, C-H activation, and reductive elimination steps at the metal center. researchgate.net

The N-alkylation of indazoles proceeds via a nucleophilic substitution reaction. The indazole anion, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide. The regioselectivity (N1 vs. N2 attack) is influenced by a combination of electronic and steric factors, as well as the nature of the counter-ion and the solvent. beilstein-journals.org

Kinetic isotope effect (KIE) studies can be employed to determine the rate-determining step in reactions involving C-H bond cleavage. researchgate.net For instance, a significant KIE would suggest that C-H bond breaking is involved in the rate-determining step of a C-H amination reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 7 Fluoro 3 4 Bromophenyl 1h Indazole

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would be the primary methods employed to confirm the identity and purity of 1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

¹H NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the indazole core, the benzyl (B1604629) group, and the 4-bromophenyl substituent. The fluorine atom at the 7-position would likely introduce splitting in the signals of adjacent protons.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The number of distinct carbon signals would confirm the total number of non-equivalent carbon atoms. The chemical shifts would indicate the nature of each carbon (aliphatic, aromatic, attached to a heteroatom).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl-CH₂ ~5.5 ~50
Benzyl-ArH 7.2-7.4 127-136
Indazole-H4 7.6-7.8 120-125
Indazole-H5 7.1-7.3 110-115
Indazole-H6 6.9-7.1 (doublet of doublets due to F) 115-120
4-Bromophenyl-ArH 7.5-7.7 (two doublets) 122-132
Indazole-C3 - ~145
Indazole-C3a - ~140
Indazole-C7 - ~150 (doublet due to F)
Indazole-C7a - ~125
4-Bromophenyl-C1' - ~130

Note: This table is for illustrative purposes only and is not based on experimental data.

Advanced NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the individual aromatic ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be crucial for confirming the regiochemistry of the substitution, for example, by showing a spatial correlation between the benzylic protons and the proton at the 7-position of the indazole ring.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the compound. The measured monoisotopic mass would be compared to the calculated mass for C₂₀H₁₄BrFN₂, confirming the elemental composition. The isotopic pattern, particularly the characteristic M and M+2 peaks of approximately equal intensity, would provide definitive evidence for the presence of a single bromine atom.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. Expected fragments would include the loss of the benzyl group, the bromophenyl group, and potentially cleavage of the indazole ring system, providing further structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles. It would unequivocally confirm the connectivity and substitution pattern of the molecule. Furthermore, it would reveal the solid-state conformation, including the relative orientation of the benzyl and bromophenyl rings with respect to the indazole core, and detail any intermolecular interactions such as stacking or hydrogen bonding in the crystal lattice.

Table 2: Illustrative Crystallographic Data Table (Hypothetical)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Note: This table is for illustrative purposes only and is not based on experimental data.

Chemical Reactivity and Derivatization Strategies of 1 Benzyl 7 Fluoro 3 4 Bromophenyl 1h Indazole

Reactivity of the Indazole Nitrogen Atoms

The indazole ring system possesses two nitrogen atoms, N-1 and N-2, which can exhibit different reactivity profiles. In the case of 1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole, the N-1 position is already functionalized with a benzyl (B1604629) group. This pre-existing substitution directs any further reactions involving the nitrogen atoms.

The synthesis of this N-1 substituted indazole typically relies on the regioselective alkylation of the corresponding NH-free indazole precursor. The regioselectivity of N-alkylation (N-1 vs. N-2) is a well-studied aspect of indazole chemistry and is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov

Studies on various substituted indazoles have shown that steric and electronic effects significantly impact the N-1/N-2 ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 alkylated product. beilstein-journals.orgnih.gov Conversely, substituents at the C-7 position, such as the fluorine atom in the title compound, can influence the regioselectivity. Electron-withdrawing groups at C-7 have been shown in some systems to confer excellent N-2 regioselectivity. beilstein-journals.orgnih.gov The presence of the bulky 3-(4-bromophenyl) group also plays a role in directing the alkylation to the N-1 position to minimize steric hindrance.

Once the benzyl group is installed at N-1, the reactivity of the indazole nitrogens is significantly altered. The N-1 nitrogen is now a tertiary amine, and the N-2 nitrogen's lone pair is part of the aromatic π-system, making it less nucleophilic. Further reactions at the nitrogen atoms would typically require removal of the N-1 benzyl group, which can often be achieved through catalytic hydrogenation or other debenzylation protocols, to allow for the introduction of different substituents.

Functional Group Interconversions at the Bromophenyl Moiety

The 4-bromophenyl group at the C-3 position is a key site for derivatization, primarily due to the presence of the bromine atom, which serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the phenyl ring of this compound is an ideal substrate for such transformations. researchgate.net These reactions allow for the introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around this part of the molecule.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This would allow the synthesis of biaryl derivatives, replacing the bromine with various substituted aryl or heteroaryl groups. Studies on other bromo-indazoles have demonstrated successful Suzuki-Miyaura reactions, providing a template for derivatizing the title compound. nih.govrsc.orgresearchgate.net

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling can be employed. This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. This modification can be used to extend the molecular framework or to introduce functional groups that can undergo further reactions, such as click chemistry.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a crucial strategy for synthesizing derivatives containing various amino groups, which can significantly alter the compound's physicochemical properties and biological activity.

The table below summarizes typical conditions for these reactions based on literature for similar aryl bromide substrates.

Reaction TypeCatalystLigandBaseSolventCoupling Partner
Suzuki-Miyaura Pd(OAc)₂ or PdCl₂(dppf)SPhos, RuPhos, or dppfK₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane/H₂O, DMF, or TolueneArylboronic acid
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N or DIPATHF or DMFTerminal alkyne
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BINAP or XantphosNaOt-Bu or Cs₂CO₃Toluene or DioxanePrimary/Secondary Amine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another pathway for functionalizing aryl halides. libretexts.org In this reaction, a nucleophile replaces the halide on the aromatic ring. However, for an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov

In the case of the 4-bromophenyl moiety, the indazole ring itself is not a sufficiently strong electron-withdrawing group to facilitate SNAr reactions under standard conditions. Therefore, direct displacement of the bromine atom by common nucleophiles (e.g., alkoxides, amines) is generally difficult and requires harsh reaction conditions. Palladium-catalyzed cross-coupling reactions are typically the preferred method for functionalizing this position due to their milder conditions and broader substrate scope. researchgate.net

Reactivity of the Fluorine Substituent

The fluorine atom at the C-7 position of the indazole ring significantly influences the molecule's electronic properties and can also be a site for chemical modification, although it is generally less reactive than the bromine atom on the phenyl ring.

The C-F bond is very strong, making fluorine a poor leaving group in nucleophilic substitution reactions. However, SNAr displacement of fluorine is possible if the ring is sufficiently activated by electron-withdrawing groups. In this specific molecule, the fused pyrazole (B372694) ring's electronic nature and the position of the fluorine atom are critical. While direct displacement is challenging, certain strong nucleophiles under forcing conditions might lead to substitution.

More commonly, the fluorine atom is incorporated to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. nih.gov The introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.gov For instance, studies on other fluorinated indazoles have shown that the position of the fluorine atom can dramatically impact potency and oral bioavailability. nih.gov Therefore, the C-7 fluorine is often retained as a key structural feature in analog design rather than being used as a reactive handle.

Regioselective Functionalization of the Indazole Ring System

Beyond the substituents already present, the indazole ring itself can be further functionalized. Regioselective C-H activation or halogenation can introduce new reactive handles at specific positions. For example, methods have been developed for the direct and regioselective C-7 bromination of 4-substituted 1H-indazoles, which can then undergo subsequent palladium-catalyzed reactions. nih.govrsc.orgdntb.gov.ua While the C-7 position in the title compound is already occupied by fluorine, other positions on the indazole's benzene (B151609) ring (C-4, C-5, C-6) could potentially be targeted for functionalization, depending on the directing effects of the existing groups.

Direct C-H arylation, catalyzed by palladium, is another modern technique that could be applied to forge new C-C bonds directly on the indazole core, avoiding the need for pre-functionalization with a halide. researchgate.net The regioselectivity of such reactions would be dictated by the combined electronic and steric influences of the C-3, N-1, and C-7 substituents.

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs of this compound is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how different structural modifications affect biological activity. rsc.org The versatile reactivity of the parent scaffold allows for systematic modifications at several key positions.

SAR studies on related indazole series have provided valuable insights that can guide the derivatization of this specific scaffold. acs.orgnih.gov

N-1 Substituent: The benzyl group at the N-1 position can be replaced with other substituted benzyl groups, alkyl chains, or different aryl/heteroaryl moieties. SAR studies on indazole arylsulfonamides have shown that meta-substituted benzyl groups can be particularly potent. acs.org

C-3 Phenyl Ring: As discussed in section 4.2.1, the 4-bromo position is a prime site for introducing a wide array of substituents via cross-coupling. This allows for the exploration of how different sizes, electronic properties, and hydrogen-bonding capabilities at this position affect activity.

The table below summarizes general SAR findings from related indazole-based compounds, which can inform the design of new derivatives.

Position of ModificationType of ModificationGeneral Impact on Activity (from related series)
N-1 Replacement of benzyl with other substituted aryl/alkyl groupsCan significantly modulate potency and selectivity. acs.org
C-3 Replacement of 4-bromophenyl with other (hetero)aryl groupsHighly sensitive position; modifications can fine-tune target binding. nih.govmdpi.com
C-7 Replacement of fluorine with H, Cl, or OMeAffects electronic properties and can influence potency and pharmacokinetics. nih.govacs.org
C-4, C-5, C-6 Introduction of small substituents (e.g., F, Cl, Me)Generally, only small groups are tolerated without loss of activity. acs.org

By systematically applying the derivatization strategies outlined above, a library of analogs of this compound can be generated. Subsequent biological screening of these compounds would elucidate detailed SAR, paving the way for the development of optimized molecules with desired properties.

Computational and Theoretical Studies on 1 Benzyl 7 Fluoro 3 4 Bromophenyl 1h Indazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. For 1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-311+G(d,p). nih.gov This process minimizes the molecule's energy to find its ground-state conformation.

The resulting optimized geometry would reveal key structural parameters. The indazole core is expected to be largely planar, while the N-benzyl and C3-(4-bromophenyl) substituents will be twisted relative to this plane to minimize steric hindrance. The fluorine atom at the 7-position is predicted to cause only minor distortions to the indazole ring itself. Illustrative bond lengths and angles, based on similar reported structures, are presented in Table 1.

Table 1: Predicted Geometrical Parameters from DFT Calculations

Parameter Predicted Value
N1-N2 bond length ~1.38 Å
C3-N2 bond length ~1.34 Å
C3-C(bromophenyl) bond length ~1.48 Å
N1-C(benzyl) bond length ~1.47 Å
C-F bond length ~1.36 Å
C-Br bond length ~1.91 Å
Indazole-Benzyl dihedral angle ~60-80°
Indazole-Bromophenyl dihedral angle ~30-50°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the 4-bromophenyl group. The LUMO, conversely, is likely distributed across the indazole and benzyl (B1604629) rings. The presence of the electron-withdrawing fluorine and bromine atoms would be expected to lower both the HOMO and LUMO energy levels. A representative FMO analysis is detailed in Table 2.

Table 2: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Energy (eV)
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap (ΔE) 4.7 eV

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com

By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), a theoretical NMR spectrum can be generated. These calculated shifts are then often scaled or corrected based on empirical data to improve agreement with experimental results. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the fluorine atom at C7 would deshield the adjacent protons and carbons, leading to higher chemical shifts. The aromatic protons and carbons of the benzyl and bromophenyl groups would appear in their characteristic regions, with specific shifts influenced by their rotational conformation.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, primarily the N1-CH₂(benzyl) bond and the C3-C(bromophenyl) bond. Conformational analysis aims to map the potential energy surface of the molecule as these bonds are rotated.

By systematically rotating these dihedral angles and calculating the energy at each step, an energy landscape can be constructed. This map reveals the low-energy, stable conformers and the energy barriers required for interconversion. It is expected that the global minimum energy conformation will feature specific twist angles for the benzyl and bromophenyl rings that optimally balance electronic conjugation and steric repulsion. Understanding these preferred conformations is critical for predicting how the molecule might fit into a biological receptor.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its behavior over time. nih.gov MD simulations model the movements of atoms and bonds at a given temperature, providing a view of the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent or a protein). researchgate.net

An MD simulation of this compound, either in a solvent like water or in complex with a protein, would reveal the dynamic range of motion of the benzyl and bromophenyl groups. This analysis can identify stable interaction patterns and conformational states that are sampled over time, which might be missed by static energy minimization approaches. Such simulations are particularly important for understanding how a ligand adapts its shape upon binding to a target. mdpi.com

In Silico Ligand-Target Interaction Prediction and Docking Studies for Hypothetical Biological Targets

Given that the indazole scaffold is a "privileged structure" found in many kinase inhibitors, a key application of computational studies is to predict how this molecule might interact with such biological targets. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. derpharmachemica.comnih.gov

For this study, hypothetical targets could include protein kinases known to be modulated by indazole derivatives, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Aurora kinases. nih.govnih.gov A docking simulation would place the this compound molecule into the active site of the chosen kinase. The results would predict a binding pose and a docking score, which is an estimate of the binding free energy. nih.gov

These studies would likely predict key interactions, such as hydrogen bonds between the indazole nitrogen atoms and backbone residues of the kinase hinge region, a common binding motif for this class of inhibitors. The benzyl and bromophenyl groups would be predicted to occupy hydrophobic pockets within the active site, contributing to binding affinity through van der Waals and π-π stacking interactions. nih.gov The fluorine atom could also participate in specific interactions with the protein. The predicted binding energies for several hypothetical kinase targets are shown in Table 3.

Table 3: Predicted Docking Scores Against Hypothetical Kinase Targets

Hypothetical Target PDB ID Predicted Binding Energy (kcal/mol)
VEGFR2 4ASD -9.5
Aurora Kinase A 5L8J -8.8
c-Met Kinase 3F82 -9.1

Future Directions in the Research of 1 Benzyl 7 Fluoro 3 4 Bromophenyl 1h Indazole

Design and Synthesis of Advanced Analogs with Tuned Specificity

A primary future direction lies in the rational design and synthesis of advanced analogs to build a comprehensive Structure-Activity Relationship (SAR) profile. The existing scaffold of 1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for modification include:

The N1-Benzyl Group: The benzyl (B1604629) substituent can be replaced with other aryl, heteroaryl, or alkyl groups to probe the binding pocket of potential biological targets. Introducing substituents on the benzyl ring itself (e.g., methoxy, chloro, or nitro groups) could modulate electronic properties and steric interactions.

The C3-(4-bromophenyl) Moiety: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide diversity of functional groups. Replacing the phenyl ring with other aromatic or heterocyclic systems could significantly alter the compound's biological activity profile. nih.gov

The C7-Fluoro Group: The position and nature of the halogen on the indazole core can be varied. Exploring other electron-withdrawing or electron-donating groups at this and other positions (C4, C5, C6) would provide deeper insights into the electronic requirements for activity.

This systematic exploration will generate a library of compounds for screening, enabling the identification of analogs with optimized specificity for a given biological target, thereby minimizing off-target effects. nih.gov

Table 1: Potential Advanced Analogs and Their Design Rationale

Analog Structure Modification Rationale Desired Outcome
Replace N1-benzyl with a pyridylmethyl group Introduce a nitrogen atom to act as a hydrogen bond acceptor. Improved solubility and target engagement.
Replace C3-(4-bromophenyl) with a 4-cyanophenyl group Modulate electronic properties and introduce a potential hydrogen bond acceptor. Enhanced potency and altered selectivity profile.
Replace C7-fluoro with a C7-methoxy group Change from an electron-withdrawing to an electron-donating group. Probe the electronic requirements of the target binding site.

Integration with Advanced Chemical Biology Tools

To elucidate the mechanism of action and identify cellular targets of this compound, its integration with advanced chemical biology tools is essential. Future work could involve the design of probe molecules derived from the parent structure.

These probes could include:

Affinity-based probes: Analogs functionalized with biotin (B1667282) or other affinity tags for use in pull-down assays to identify binding proteins from cell lysates.

Fluorescent probes: The incorporation of a fluorophore into the structure would enable visualization of the compound's subcellular localization and trafficking through fluorescence microscopy.

Photoaffinity labels: Introducing a photo-reactive group (e.g., an azide (B81097) or diazirine) would allow for covalent cross-linking to the biological target upon UV irradiation, facilitating unambiguous target identification.

These tools will be invaluable in moving beyond phenotypic screening to a more detailed, mechanism-based understanding of the compound's biological function.

Exploration of Novel Synthetic Pathways

While classical methods for indazole synthesis are well-established, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes. scilit.comguidechem.com Modern synthetic organic chemistry offers numerous strategies that could be applied to the synthesis of this compound and its derivatives.

Potential areas for exploration include:

Transition-Metal Catalysis: Palladium, copper, or rhodium-catalyzed C-H activation and functionalization could provide more direct and atom-economical routes to substituted indazoles, bypassing the need for pre-functionalized starting materials. nih.govrsc.orgnih.gov

One-Pot and Multicomponent Reactions: Designing a synthesis where multiple bonds are formed in a single reaction vessel would significantly improve efficiency, reduce waste, and simplify purification. nih.gov

Flow Chemistry: For scalable synthesis, converting key reaction steps to a continuous flow process could offer improved safety, reproducibility, and throughput compared to traditional batch chemistry. ucc.ie

Developing novel synthetic methodologies will not only facilitate the production of the lead compound but also accelerate the generation of diverse analogs for SAR studies. organic-chemistry.org

Table 2: Comparison of a Potential Traditional vs. Novel Synthetic Pathway

Metric Traditional Pathway (e.g., Fischer Indazole Synthesis) Novel Pathway (e.g., Pd-Catalyzed One-Pot Cyclization)
Number of Steps Multiple steps, including formation of hydrazone and subsequent cyclization. Potentially fewer steps, combining C-N and C-C bond formation.
Reaction Conditions Often requires harsh conditions (e.g., strong acids, high temperatures). Typically milder reaction conditions.
Atom Economy Lower, with the formation of stoichiometric byproducts. Higher, with fewer wasted atoms.

| Substrate Scope | May be limited by the stability of starting materials. | Often broader functional group tolerance. nih.gov |

Deeper Mechanistic Elucidation of Biological Interactions

A critical future direction is to gain a high-resolution understanding of how this compound interacts with its biological target(s) at a molecular level. This requires a multidisciplinary approach combining computational and experimental techniques.

Key methodologies to be employed include:

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding mode of the compound within the active site of a target protein. nih.gov These models can rationalize observed SAR and guide the design of new analogs with improved affinity.

Structural Biology: If the biological target is identified and can be crystallized, obtaining an X-ray co-crystal structure of the protein-ligand complex would provide definitive, atomic-level detail of the binding interactions.

Biophysical and Biochemical Assays: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and kinetics. Enzyme inhibition assays would be crucial to confirm the compound's effect on target activity. nih.gov

These detailed mechanistic studies are fundamental for transforming a bioactive "hit" compound into a highly optimized "lead" candidate.

Collaborative Research Opportunities

Advancing the research on this compound will be significantly enhanced through interdisciplinary collaborations. The complexity of modern drug discovery necessitates a team-based approach. nih.gov

Opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic labs focused on basic research (e.g., new synthetic methods or target identification) and pharmaceutical companies with expertise in drug development and clinical trials can accelerate the translation of promising findings.

Cross-Disciplinary Teams: Assembling teams of synthetic chemists, computational chemists, cell biologists, pharmacologists, and structural biologists will create a synergistic environment where challenges can be addressed from multiple perspectives.

Open Science Initiatives: Participating in open science platforms to share data and compound libraries can foster broader collaboration and prevent redundant efforts, ultimately speeding up the discovery process for the entire scientific community.

By fostering these collaborations, the full potential of this compound as a scaffold for new therapeutic agents can be more effectively and efficiently explored.

Table 3: List of Compound Names Mentioned

Compound Name

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Advanced Question: How can X-ray crystallography resolve contradictions in reported coordination geometries of indazole-metal complexes?

Answer :
Discrepancies in coordination modes (e.g., equatorial vs. axial ligand positioning) can arise from solvent effects or counterion interactions. For example:

  • Case Study : In osmium(IV) complexes, axial vs. equatorial placement of 1H-indazole ligands depends on solvent polarity (e.g., Me₂CO vs. Me₂SO), as shown in monoclinic crystal systems .
  • Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise bond-length/angle analysis. Validation using PLATON or CCDC tools ensures geometric accuracy .

Advanced Question: How can researchers design assays to evaluate the pharmacological activity of this compound against cancer targets?

Q. Answer :

  • Target Selection : Prioritize kinases (e.g., BRAF V600E) or apoptosis regulators (e.g., Bcl-2) based on structural analogs (e.g., 6-bromo-1H-indazole derivatives with anticancer activity) .
  • In Vitro Assays :
    • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7).
    • Enzyme Inhibition : Fluorescence-based kinase assays with ATP-competitive inhibitors.
  • Data Interpretation : Compare IC₅₀ values with control compounds (e.g., staurosporine) and analyze dose-response curves using GraphPad Prism.

Advanced Question: How to reconcile low synthetic yields (e.g., 26–47%) in multi-step indazole syntheses?

Answer :
Low yields often stem from:

  • Steric Hindrance : Bulky substituents (e.g., 4-bromophenyl) reduce reaction efficiency. Optimize solvent polarity (e.g., switch from THF to DMF) or use microwave-assisted synthesis.
  • Purification Challenges : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures .
  • Catalyst Loading : Increase Pd(PPh₃)₄ concentration (0.5–2 mol%) in cross-coupling steps to improve conversion .

Basic Question: What purification and analytical validation techniques are recommended for this compound?

Q. Answer :

  • Purification :
    • Flash Chromatography : Silica gel (230–400 mesh) with optimized solvent gradients.
    • Recrystallization : Use ethanol or acetonitrile for high-purity crystals.
  • Validation :
    • HPLC : Reverse-phase C18 column (≥95% purity threshold).
    • Elemental Analysis : Confirm C/H/N/Br/F ratios within ±0.4% of theoretical values .

Advanced Question: What computational strategies predict the binding affinity of this compound with biological targets?

Q. Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., PARP-1).
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine at C7) with inhibitory activity using MOE or RDKit .

Advanced Question: How to address discrepancies in crystallographic data (e.g., bond-length variations) during structure refinement?

Q. Answer :

  • Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce noise.
  • Refinement Protocols :
    • Apply SHELXL restraints for anisotropic displacement parameters.
    • Validate using R-factor convergence (<5% Δ between cycles) and Hirshfeld surface analysis .
  • Error Sources : Check for twinning or disorder using PLATON’s ADDSYM algorithm .

Advanced Question: How does the electronic nature of substituents (e.g., 7-fluoro vs. 7-nitro) influence reactivity in subsequent derivatizations?

Q. Answer :

  • Electron-Withdrawing Groups (EWGs) : Fluorine at C7 deactivates the indazole ring, slowing electrophilic substitution but enhancing stability in acidic conditions.
  • Directing Effects : The 4-bromophenyl group directs incoming electrophiles to the C5 position via resonance.
  • Case Study : Nitration of 7-fluoro-indazoles requires fuming HNO₃/H₂SO₄ at 0°C to avoid defluorination .

Basic Question: What safety protocols are essential when handling brominated/fluorinated indazoles?

Q. Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM).
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration .

Advanced Question: How to design a structure-activity relationship (SAR) study for optimizing anticancer activity?

Q. Answer :

  • Variable Substituents : Systematically modify the benzyl (N1), fluoro (C7), and bromophenyl (C3) groups.
  • Biological Testing : Compare IC₅₀ values across analogs using a panel of 10+ cancer cell lines.
  • Statistical Analysis : Apply PCA (Principal Component Analysis) to correlate substituent properties (e.g., logP, polar surface area) with activity .

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1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole
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1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.